N-allyl-2-phenyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure of N-allyl-2-phenyl-4-quinolinecarboxamide features a quinoline ring system, which is known for its diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in academic research settings, particularly in studies related to medicinal chemistry and drug development.
N-allyl-2-phenyl-4-quinolinecarboxamide is classified as an organic compound, specifically a carboxamide derivative of quinoline. The IUPAC name for this compound is 2-(4-methylphenyl)-N-prop-2-enylquinoline-4-carboxamide, indicating its structural components.
The synthesis of N-allyl-2-phenyl-4-quinolinecarboxamide typically involves several key steps:
In one approach, the synthesis can be executed via a two-step process involving the formation of an intermediate followed by amide coupling. For example, the reaction may involve the condensation of a quinoline derivative with an allylamine in the presence of coupling agents such as carbodiimides or acid chlorides to facilitate the formation of the desired amide linkage .
The molecular formula for N-allyl-2-phenyl-4-quinolinecarboxamide is C20H18N2O, with a molecular weight of approximately 302.4 g/mol. The structure features a quinoline backbone substituted with an allyl group and a phenyl group, contributing to its unique chemical properties.
The compound's InChI key is AXUGTHCCJQDJKW-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C. These identifiers are useful for database searches and computational modeling.
N-allyl-2-phenyl-4-quinolinecarboxamide can participate in various chemical reactions typical for amides and quinolines:
For instance, hydrolysis can be performed using aqueous acid or base, while substitution reactions may utilize nucleophiles in polar solvents under controlled conditions to ensure selectivity .
The mechanism of action for N-allyl-2-phenyl-4-quinolinecarboxamide is primarily linked to its interactions with biological targets such as enzymes or receptors. Compounds in this class often exhibit inhibitory activity against various biological pathways.
Studies have indicated that similar compounds may act as inhibitors for specific signaling pathways, such as those involving signal transducer and activator of transcription proteins, which are crucial in cancer biology .
N-allyl-2-phenyl-4-quinolinecarboxamide is typically characterized by:
The compound exhibits typical characteristics of amides, including stability under neutral conditions but susceptibility to hydrolysis under acidic or basic environments. Its pKa values suggest it behaves as a weak acid .
N-allyl-2-phenyl-4-quinolinecarboxamide has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: